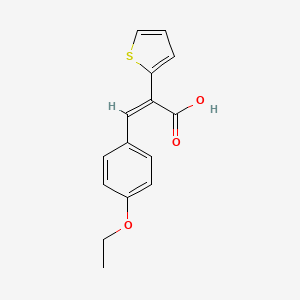

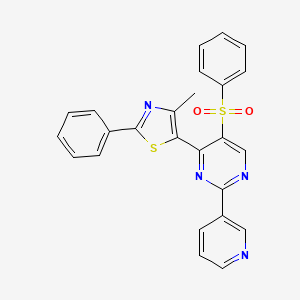

(2,4,5-Trimethylbenzylidene)malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzylidenemalononitrile, a similar compound, has been studied extensively. It can be synthesized by the Knoevenagel condensation of benzaldehyde and malononitrile . The reaction is catalyzed by hydrotalcites, which are effective as solid bases in different reactions . The Ti-Al-Mg hydrotalcite using glycine as a fuel was found to be the most active, selective, and reusable catalyst .Molecular Structure Analysis

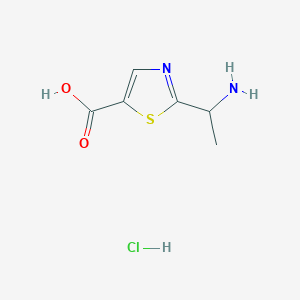

The molecular structure of “(2,4,5-Trimethylbenzylidene)malononitrile” is represented by the formula C13H12N2 . The molecular weight of the compound is approximately 196.253.Chemical Reactions Analysis

The Knoevenagel condensation of benzaldehyde with malononitrile can produce benzylidenemalononitrile . The reaction mechanism and kinetics were established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model . All species were weakly adsorbed leading to the second order power law model .科学的研究の応用

Chromogenic Devices for Detection

Malononitrile derivatives have been explored for their potential in optical devices for anionic detection, particularly in the detection of cyanide in water. For instance, a study conducted by Schramm, Menger, and Machado (2016) synthesized compounds like 2–(4–hydroxybenzylidene)malononitrile for use as chromogenic chemosensors. They found that these compounds could detect CN− in water with high selectivity, a crucial feature for monitoring water safety and quality (Schramm, Menger, & Machado, 2016).

Photoacid as ICT Probe

Malononitrile derivatives are also useful in studying solvent-specific ground state proton transfer processes. Panja (2020) investigated 2-(4-Hydroxybenzylidene)malononitrile (HyDC) as a photoacid and intramolecular charge transfer (ICT) probe. This study highlighted the microsolvation behavior of HyDC with protic solvents, contributing to our understanding of solute-solvent interactions (Panja, 2020).

Electrodimerization Studies

The mechanism of electrohydrodimerization of activated olefins like p-methylbenzylidene-malononitrile has been a subject of study. Nadjo, Savéant, and Tessier (1975) utilized convolution potential sweep voltammetry to investigate this mechanism, adding to the knowledge of olefin coupling mechanisms (Nadjo, Savéant, & Tessier, 1975).

Fluorescence Switching in Organic Materials

Malononitrile derivatives are significant in the study of fluorescence switching in organic materials. Hariharan, Moon, and Anthony (2015) explored 2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile and its ability to exhibit reversible phase change and fluorescence switching. This has implications for the development of new materials with applications in electronics and photonics (Hariharan, Moon, & Anthony, 2015).

Nonlinear Optical Properties

The study of nonlinear optical properties of malononitrile derivatives is another area of interest. Priyadharshini and Kalainathan (2018) grew single crystals of 2-(4-fluorobenzylidene) malononitrile, finding it suitable for nonlinear optical applications due to its favorable properties like low dielectric constant and high thermal stability (Priyadharshini & Kalainathan, 2018).

Safety and Hazards

特性

IUPAC Name |

2-[(2,4,5-trimethylphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-9-4-11(3)13(5-10(9)2)6-12(7-14)8-15/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYIOMIRDDENLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=C(C#N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)

![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)

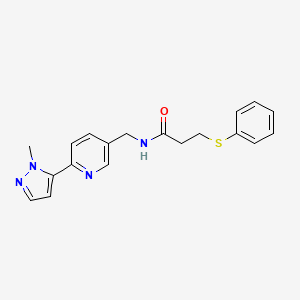

![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)